molecular formula C14H26O2 B3050596 gamma-Tetradecalactone CAS No. 2721-23-5

gamma-Tetradecalactone

Cat. No. B3050596
CAS RN: 2721-23-5
M. Wt: 226.35 g/mol
InChI Key: AGNLJNRENXLLQO-UHFFFAOYSA-N
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Description

Gamma-Tetradecalactone, also known as 4-tetradecanolide or 5-Decyl-dihydrofuran-2(3H)-one , is a chemical compound with the formula C14H26O2 and a molecular weight of 226.3550 . It is a natural substance and extractive .


Synthesis Analysis

The production of gamma-decalactone (GDL), which is similar to gamma-Tetradecalactone, by Yarrowia lipolytica is mainly based on the biotransformation of ricinoleic acid, derived from castor oil triglycerides . The main difficulty in this process is the multitude of factors that determine the growth rate of microorganisms, and thus affect the efficiency of lactone synthesis . In strawberry fruit, the fatty acid desaturase FaFAD1 was identified as the gene controlling γ-decalactone production in ripening fruit .


Molecular Structure Analysis

The molecular structure of gamma-Tetradecalactone is available as a 2D Mol file . It contains a total of 42 bonds, including 16 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 five-membered ring, and 1 ester .


Chemical Reactions Analysis

The production of gamma-decalactone is naturally controlled in strawberry, and enzymatic activities necessary for the formation of this VOC in plants have been proposed . The released lactone content after heat treatment is defined as the lactone potential .


Physical And Chemical Properties Analysis

Gamma-Tetradecalactone has a molecular weight of 226.3550 . It is soluble in alcohol and insoluble in water . Its boiling point is estimated to be between 322.00 to 323.00 °C .

Scientific Research Applications

Enhancing Creaminess in Dairy Products

Research has shown that gamma-tetradecalactone plays a significant role in enhancing the creaminess of dairy products. In a study on full-fat cream, it was identified as a key semivolatile flavor component. This compound was found to specifically enhance the retronasal creamy flavor of dairy cream when added above its threshold level, distinguishing its unique contribution to the sensory qualities of dairy products (Schlutt et al., 2007).

Gamma Titanium Aluminides in Engineering

Although not directly related to gamma-tetradecalactone, research in the field of gamma alloys, such as gamma titanium aluminides, has significant implications in engineering. These alloys exhibit properties suitable for applications in gas-turbine and automobile engine components, highlighting the importance of gamma compounds in material science and engineering (Kim, 1994).

Gamma-Ray Astronomy

Gamma-ray bursts, representing the most luminous explosions in the Universe, are a major focus in astronomical research. Studies in this area, like the one conducted by Meszaros (1998), contribute to our understanding of the origin and mechanisms behind these bursts, offering insights into high-energy phenomena in the universe (Meszaros, 1998).

Streptomyces Signalling Molecules

Gamma-tetradecalactone is structurally similar to gamma-butyrolactones, which are signaling molecules in Streptomyces species. These compounds are involved in regulating antibiotic production and morphological differentiation, playing a crucial role in microbiological research and antibiotic development (Takano, 2006).

Electrolyte Solutions in Lithium Batteries

Gamma-butyrolactone, structurally related to gamma-tetradecalactone, has been studied as a solvent in electrolyte solutions for lithium-ion batteries. Its application in this area highlights the broader relevance of gamma compounds in energy storage technologies (Chagnes et al., 2005).

properties

IUPAC Name

5-decyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNLJNRENXLLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1CCC(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863013
Record name 5-Decyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gamma-Tetradecalactone

CAS RN

2721-23-5
Record name (RS)-γ-Tetradecalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2721-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name gamma-Tetradecalactone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC33737
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33737
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Record name 5-Decyloxolan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .GAMMA.-TETRADECALACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94KTL4QE6P
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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